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Compound of Interest

Compound Name: 2-Propyl-1-indanone

Cat. No.: B1588233 Get Quote

This guide provides an in-depth analysis of the expected spectroscopic data for 2-Propyl-1-
indanone, a derivative of the indanone core structure. While direct, comprehensive

experimental spectra for this specific molecule are not readily available in public databases,

this document leverages established principles of nuclear magnetic resonance (NMR)

spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed,

predictive characterization. The analysis is supported by data from closely related analogs,

such as 2-ethyl-1-indanone and other substituted indanones, to ensure a robust and

scientifically grounded interpretation for researchers in organic synthesis, medicinal chemistry,

and drug development.

Molecular Structure and Spectroscopic Overview
2-Propyl-1-indanone possesses a bicyclic structure featuring a benzene ring fused to a five-

membered ring containing a ketone and a propyl substituent at the alpha position. This

arrangement of functional groups and aliphatic chains gives rise to a distinct spectroscopic

fingerprint, which is crucial for its unambiguous identification and characterization.

Molecular Structure Diagram
Caption: Molecular structure of 2-Propyl-1-indanone.
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NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

organic molecules. Based on data from analogous structures, the following sections predict the

¹H and ¹³C NMR spectra of 2-Propyl-1-indanone.[1][2][3]

¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons,

their electronic environment, and their connectivity through spin-spin coupling.

Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Integration

Aromatic (H4, H5, H6,

H7)
7.2 - 7.8 Multiplets (m) 4H

C2-H 2.6 - 2.9 Multiplet (m) 1H

C3-H₂ 2.9 - 3.4 Multiplets (m) 2H

Propyl-CH₂ (C8) 1.4 - 1.8 Multiplet (m) 2H

Propyl-CH₂ (C9) 1.2 - 1.6 Sextet (sxt) 2H

Propyl-CH₃ (C10) 0.9 - 1.1 Triplet (t) 3H

Interpretation and Rationale:

Aromatic Protons (7.2 - 7.8 ppm): The four protons on the benzene ring will appear as a

complex set of multiplets in the downfield region, typical for aromatic systems. The proton

adjacent to the carbonyl group (H7) is expected to be the most deshielded.

Aliphatic Protons (C2-H, C3-H₂): The protons on the five-membered ring are diastereotopic

and will exhibit complex splitting patterns. The benzylic protons at C3 will likely appear as

two separate multiplets. The methine proton at C2, being adjacent to the carbonyl and the

propyl group, will also be a multiplet.

Propyl Group Protons (0.9 - 1.8 ppm): The propyl group will show characteristic signals in the

upfield region. The terminal methyl group (C10) is expected to be a triplet due to coupling
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with the adjacent methylene group. The two methylene groups (C8 and C9) will likely appear

as complex multiplets due to coupling with each other and the C2 proton.

¹³C NMR Spectroscopy
The carbon NMR spectrum will show a distinct signal for each unique carbon atom in the

molecule.

Carbon Predicted Chemical Shift (δ, ppm)

C=O (C1) 205 - 210

Quaternary Aromatic (C3a, C7a) 135 - 155

Aromatic CH (C4, C5, C6, C7) 124 - 136

C2 45 - 50

C3 35 - 40

Propyl-CH₂ (C8) 30 - 35

Propyl-CH₂ (C9) 20 - 25

Propyl-CH₃ (C10) 13 - 15

Interpretation and Rationale:

Carbonyl Carbon (205 - 210 ppm): The ketone carbonyl carbon is the most deshielded and

will appear far downfield, which is highly characteristic.[1]

Aromatic Carbons (124 - 155 ppm): The six carbons of the benzene ring will resonate in this

region. The two quaternary carbons (C3a and C7a) will be further downfield compared to the

protonated carbons.[1]

Aliphatic Carbons (13 - 50 ppm): The carbons of the five-membered ring and the propyl side

chain will appear in the upfield region. The chemical shifts are influenced by their proximity to

the aromatic ring and the carbonyl group.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-Propyl-1-indanone is expected to be dominated by a strong carbonyl stretch.

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

C=O (Ketone) Stretch 1705 - 1725 Strong, Sharp

C-H (Aromatic) Stretch 3000 - 3100 Medium

C-H (Aliphatic) Stretch 2850 - 3000 Medium-Strong

C=C (Aromatic) Stretch 1450 - 1600 Medium, Multiple Bands

Interpretation and Rationale:

C=O Stretch (1705 - 1725 cm⁻¹): This will be the most prominent peak in the spectrum,

characteristic of a conjugated ketone. Conjugation with the aromatic ring slightly lowers the

frequency compared to a simple aliphatic ketone.

C-H Stretches (2850 - 3100 cm⁻¹): The peaks just below 3000 cm⁻¹ correspond to the sp³ C-

H bonds of the aliphatic portions, while the peaks just above 3000 cm⁻¹ are from the sp² C-H

bonds of the aromatic ring.

C=C Stretches (1450 - 1600 cm⁻¹): These absorptions are due to the vibrations of the

carbon-carbon bonds within the benzene ring.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its structure. Electron Ionization (EI) is a common

technique for this type of analysis.

Predicted Key Fragments:

Molecular Ion (M⁺): m/z = 174. This corresponds to the molecular weight of 2-Propyl-1-
indanone (C₁₂H₁₄O).
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[M - C₃H₇]⁺: m/z = 131. Loss of the propyl group via alpha-cleavage is a highly probable

fragmentation pathway.

[M - CO]⁺: m/z = 146. Loss of carbon monoxide is a common fragmentation for cyclic

ketones.

Tropylium Ion: m/z = 91. A common fragment for compounds containing a benzyl group,

formed through rearrangement.

Predicted Mass Spectrometry Fragmentation Pathway

2-Propyl-1-indanone
(m/z = 174)

[M - C3H7]+
(m/z = 131)

 - C3H7• (α-cleavage)

[M - CO]+
(m/z = 146)

 - CO

[C7H7]+
(m/z = 91)

 Rearrangement & fragmentation

Click to download full resolution via product page

Caption: Predicted fragmentation of 2-Propyl-1-indanone in EI-MS.

Experimental Protocols
The following are standard operating procedures for the acquisition of the spectroscopic data

discussed.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of 2-Propyl-1-indanone in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (0.0 ppm).
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Instrument Parameters:

Spectrometer: 400 MHz or higher FT-NMR spectrometer.

¹H NMR: Acquire with a standard pulse sequence, typically with 16-32 scans.

¹³C NMR: Acquire with proton decoupling, typically requiring several hundred to a few

thousand scans for adequate signal-to-noise.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decay (FID) to obtain the final spectrum.

IR Spectroscopy Protocol (ATR)
Background Scan: Record a background spectrum of the clean attenuated total reflectance

(ATR) crystal.

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR

crystal.

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Scans: Average 16-32 scans to improve the signal-to-noise ratio. The background

spectrum is automatically subtracted.[1]

Mass Spectrometry Protocol (GC-MS)
Sample Preparation: Prepare a dilute solution of 2-Propyl-1-indanone in a volatile organic

solvent (e.g., dichloromethane or ethyl acetate).

Gas Chromatography (GC):

Column: Use a standard non-polar capillary column (e.g., DB-5ms).
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Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated injection

port.

Temperature Program: Use a temperature gradient to separate the components of the

sample, with the final temperature high enough to elute the compound of interest.

Mass Spectrometry (MS):

Ionization Method: Electron Ionization (EI) at 70 eV.[1]

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Data Acquisition: Scan a mass range (e.g., m/z 40-400) to detect the molecular ion and

fragment ions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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